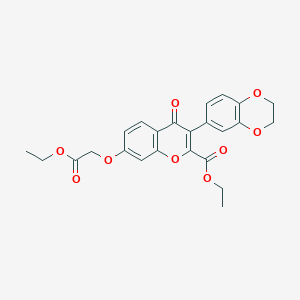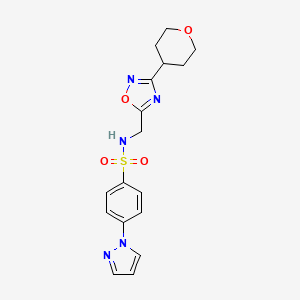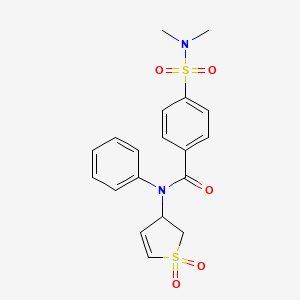
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
The compound's relevance in material science is highlighted through the synthesis and characterization of novel polyimides, demonstrating its utility in developing materials with desirable thermal and solubility properties. Butt et al. (2005) synthesized new diamines, including structures related to the compound , and polymerized them with various anhydrides to create polyimides with significant solubility in organic solvents and notable thermal stability, indicating the potential of such compounds in engineering and material science applications Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.
Luminescent Materials
In the realm of luminescent materials, Moyano et al. (2013) explored supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit, demonstrating the self-assembly and luminescent properties of such compounds. This research underscores the potential of benzamide derivatives in developing materials with novel optical properties, suitable for applications in displays, sensors, and other photonic devices Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013.
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to the compound of interest, have been synthesized and evaluated for their anticancer activity. Ravichandiran et al. (2019) demonstrated that these compounds exhibit potent cytotoxic activity against various cancer cell lines, highlighting the potential therapeutic applications of such derivatives in cancer treatment Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019.
Antimicrobial Studies
Ghorab et al. (2017) synthesized a series of compounds related to the given chemical structure and evaluated their antimicrobial activity. This study revealed that certain derivatives display interesting activity against both Gram-positive and Gram-negative bacteria, suggesting the potential use of these compounds in developing new antimicrobial agents Ghorab, Soliman, Alsaid, & Askar, 2017.
Chemical Reactions and Mechanisms
Zhou et al. (2007) investigated the gas-phase Smiles rearrangement reactions of deprotonated derivatives, showcasing the intricate chemical behaviors these compounds can exhibit under specific conditions. This research contributes to a deeper understanding of the chemical properties and reaction pathways of benzamide derivatives, enhancing our knowledge of organic chemistry Zhou, Pan, Cao, Wu, & Jiang, 2007.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-20(2)28(25,26)18-10-8-15(9-11-18)19(22)21(16-6-4-3-5-7-16)17-12-13-27(23,24)14-17/h3-13,17H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFKOUNSVQZKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)
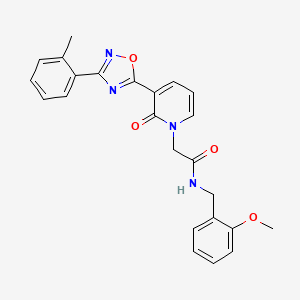
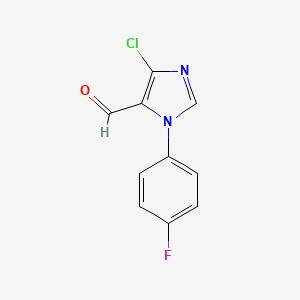

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
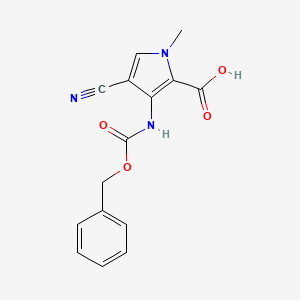
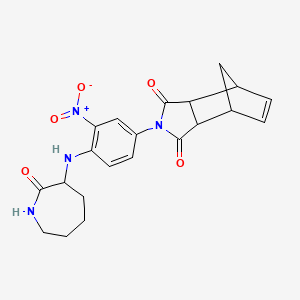
![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)
![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
